3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
Properties
IUPAC Name |
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-10-3-7-5-11(2)6-8(4-10)9(7)12/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRKZBVVWVRVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC(C1)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338152 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonan-9-one, 3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14789-54-9 | |
| Record name | 3,7-Diazabicyclo[3.3.1]nonan-9-one, 3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ketone group can participate in hydrogen bonding and other interactions that modulate its activity.
Comparison with Similar Compounds
Structural and Functional Modifications
The pharmacological profile of bispidinone derivatives is highly dependent on substituent variations at positions 3, 7, and peripheral sites. Below is a comparative analysis of key analogues:
Impact of Substituents on Pharmacological Activity
- Electron-Withdrawing vs. Donating Groups : Derivatives with electron-withdrawing groups (e.g., halogens) exhibit strong cytotoxicity but poor antioxidant properties, likely due to prooxidant effects. Conversely, electron-donating groups (e.g., –OCH₃, –CH₃) enhance antioxidant activity but reduce cytotoxicity .
- Aromatic vs. Aliphatic Substituents : Aryl-substituted derivatives (e.g., tetrakis(methoxyphenyl)) show enhanced anticancer activity by promoting apoptosis, whereas aliphatic substituents (e.g., ethoxypropyl) are associated with myelostimulatory effects .
- Functional Group Diversity : Amide and ester derivatives (e.g., BisP4, 3FLB) target diverse pathways, including opioid receptors and protease inhibition, highlighting the scaffold’s adaptability .
Biological Activity
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 154.25 g/mol
- CAS Registry Number : 14789-33-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it may exhibit activity at opioid receptors, which play a crucial role in pain modulation and reward pathways.
Receptor Interactions
Research has shown that this compound can interact with:
- Delta Opioid Receptors : It has been implicated in modulating pain perception and could potentially be used in pain management therapies .
- Mu Opioid Receptors : Its structural similarity to known opioid agonists suggests potential analgesic properties .
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular signaling pathways associated with opioid receptor activation. For instance, experiments using NG108-15 cells showed significant receptor binding activity and subsequent signal transduction effects consistent with opioid receptor engagement .
In Vivo Studies
Animal studies have indicated that administration of this compound results in observable analgesic effects, supporting its potential use in treating pain-related conditions. However, the exact dosage and administration routes require further investigation to optimize therapeutic outcomes.
Case Studies
- Opioid Receptor Modulation : A study presented at the 55th Annual Meeting on Drug Dependence highlighted the compound's role in modulating opioid receptors and suggested its potential in developing new analgesics that minimize addiction risks associated with traditional opioids .
- Neuropharmacological Effects : Research published in "Tetrahedron" outlined the gas-phase conformations of related compounds and their implications for biological activity, indicating a need for further exploration of this compound's conformational dynamics to understand its pharmacological effects better .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Opioid Receptor Binding | Significant binding affinity observed | |
| Analgesic Effects | Pain reduction in animal models | |
| Signal Transduction | Activation of downstream pathways |
Table 2: Ionization Energies
| Ionization Energy (eV) | Method | Reference |
|---|---|---|
| 6.8 | PE | Livant et al., 1981 |
| 7.84 | PE | Livant et al., 1981 |
Q & A
Q. What are the key synthetic routes for 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: The Mannich reaction is a primary synthetic route. For example, 3-(2-ethoxyethyl)-7-cyclopropanemethyl derivatives are synthesized via Mannich condensation of 1-(2-ethoxyethyl)piperidin-4-one with primary amines and paraformaldehyde in glacial acetic acid and methanol, achieving yields up to 74.2% . Huang-Minlon reduction is critical for converting intermediates to bicyclic ketones, while oxymylation (using hydroxylamine hydrochloride and pyridine in ethanol) generates oxime derivatives. Reaction time and solvent choice (e.g., methanol vs. dichloromethane) significantly impact purity; recrystallization from methanol is recommended for isolating high-purity solids .
Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives?
Methodological Answer:
- IR spectroscopy : C=O stretching at ~1718 cm⁻¹ confirms the ketone group, while amide carbonyls appear at ~1654 cm⁻¹ in substituted derivatives .
- ¹H/¹³C NMR : Key signals include bridgehead protons (δ 3.0–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm). For example, in 3-acetyl-7-benzofuran derivatives, aromatic protons resonate at δ 7.2–8.3 ppm, and methyl groups on nitrogen appear as singlets at δ 2.1–2.3 ppm .
- Elemental analysis : Validate molecular formulas (e.g., C₁₀H₁₈N₂O for 1-ethyl-5-methyl derivatives) with <0.5% deviation .
Advanced Research Questions
Q. How do conformational dynamics of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives affect their biological activity?
Methodological Answer: Conformational analysis via X-ray crystallography and DFT calculations reveals twin chair or chair-boat conformations. For instance, 2,4,6,8-tetrakis(aryl) derivatives adopt chair-boat conformations to minimize steric clashes between aryl groups, with puckering parameters (Q = 0.65–0.73 Å, θ = 8–90°) influencing binding to biological targets like AMPA receptors . Substituent orientation (equatorial vs. axial) modulates lipid bilayer interactions, as seen in stimulus-sensitive molecular switches .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of 3,7-diazabicyclo[3.3.1]nonan-9-one analogs?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV for chloroacetyl derivatives) to assess redox stability .
- Molecular docking : Use AutoDock Vina or Discovery Studio to model interactions with targets like NMDA receptors. For example, 3-acetyl-7-benzofuran derivatives show hydrogen bonding with GluA2 ligand-binding domains (binding energy: −8.2 kcal/mol) .
- ADMET prediction : Tools like SwissADME predict logP values (~2.1 for methyl esters), suggesting moderate blood-brain barrier permeability .
Data Contradiction & Validation
Q. How can researchers resolve discrepancies in reported biological activities of β-cyclodextrin complexes of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., hot-plate tests for analgesia) using standardized protocols. For example, β-cyclodextrin complexes (e.g., NA-332) show 2.5× higher ED₅₀ than tramadol in mice, but batch-to-batch variability in encapsulation efficiency (70–85%) may cause inconsistency .
- Structural validation : Compare PXRD patterns of complexes to rule out polymorphic variations. Amorphous complexes often exhibit broader diffraction peaks than crystalline forms .
Experimental Design Tables
Q. Table 1: Comparison of Synthetic Routes for 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
Q. Table 2: Biological Activities of Key Derivatives
Key Methodological Notes
- Crystallography : Use SHELX for structure refinement (R-factor < 0.05) and Mercury for visualizing Hirshfeld surfaces to analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- Biological Screening : Prioritize in vitro assays (e.g., MTT for cytotoxicity) before in vivo models to minimize ethical concerns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
